4-(2,2-dimethylpiperazin-1-yl)-N-methylbenzamide
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Overview
Description
4-(2,2-dimethylpiperazin-1-yl)-N-methylbenzamide is an organic compound that features a piperazine ring substituted with two methyl groups and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethylpiperazin-1-yl)-N-methylbenzamide typically involves the reaction of 4-(2,2-dimethylpiperazin-1-yl)benzoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-dimethylpiperazin-1-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzamide moiety can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
Scientific Research Applications
4-(2,2-dimethylpiperazin-1-yl)-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethylpiperazin-1-yl)-N-methylbenzamide involves its interaction with molecular targets in biological systems. The piperazine ring and benzamide moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-dimethylpiperazin-1-yl)benzoic acid: A related compound with similar structural features.
N-methylbenzamide derivatives: Compounds with variations in the piperazine ring or benzamide moiety.
Uniqueness
4-(2,2-dimethylpiperazin-1-yl)-N-methylbenzamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the benzamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H21N3O |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
4-(2,2-dimethylpiperazin-1-yl)-N-methylbenzamide |
InChI |
InChI=1S/C14H21N3O/c1-14(2)10-16-8-9-17(14)12-6-4-11(5-7-12)13(18)15-3/h4-7,16H,8-10H2,1-3H3,(H,15,18) |
InChI Key |
JPFGWRVNVVZMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN1C2=CC=C(C=C2)C(=O)NC)C |
Origin of Product |
United States |
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